3,5-Dihydroxy-benzoic acid allyl ester
Description
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
prop-2-enyl 3,5-dihydroxybenzoate |
InChI |
InChI=1S/C10H10O4/c1-2-3-14-10(13)7-4-8(11)6-9(12)5-7/h2,4-6,11-12H,1,3H2 |
InChI Key |
UIOQCRMYQWBTLO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Methoxy/ethoxy groups enhance lipophilicity, improving solubility in organic solvents for applications like chromatography or coatings .
Ester Group Reactivity :
- Allyl esters (e.g., this compound) enable crosslinking via radical polymerization or saponification to carboxylic acids .
- Methyl/ethyl esters are more stable under basic conditions, favoring prolonged storage .
Synthetic Yields :
- Allyl esters often exhibit lower yields (e.g., 25% over six steps for 3,5-bisallyloxy-phenylacetic acid) due to competing side reactions , whereas methyl esters achieve higher yields (e.g., 82% for 4-(3-nitrobenzyloxy)benzoic acid methyl ester) .
Applications: Pharmaceuticals: Methyl/ethyl esters (e.g., 4-hydroxy-3,5-dimethylbenzoic acid methyl ester) are intermediates in drug synthesis . Materials Science: Allyl esters serve as monomers for biocompatible polymers . Agriculture: Diethoxy derivatives are precursors for herbicides .
Research Findings and Functional Insights
Preparation Methods
Sulfonation-Hydrolysis Route
The foundational step in producing 3,5-dihydroxybenzoic acid allyl ester involves synthesizing 3,5-DHBA itself. A widely documented method, as described in patent CN110540496A, utilizes benzoic acid and oleum (50% fuming sulfuric acid) in a mass ratio of 1–2:1. The reaction proceeds via sulfonation at 120°C for 6 hours, followed by hydrolysis and acid crystallization. Key steps include:
-
Sulfonation : Benzoic acid reacts with oleum to form a sulfonated intermediate.
-
Hydrolysis : The sulfonated product undergoes hydrolysis in saturated brine, yielding a crude acid.
-
Crystallization : Methanol-assisted recrystallization at -0.08 MPa and 10°C produces pure 3,5-DHBA with a yield exceeding 34%.
This method is industrially favored due to its simplicity and minimal hazardous byproducts. However, the yield may vary depending on the efficiency of salt removal during centrifugation and the purity of the methanol used for washing.
Functionalization of 3,5-Dihydroxybenzoic Acid
Hydroxyl Group Protection Strategies
Prior to esterification, the hydroxyl groups of 3,5-DHBA often require protection to prevent undesired side reactions. A validated approach involves acetylation using acetic anhydride. In a representative procedure, 3,5-DHBA (446.42 g, 2.89 mol) reacts with excess acetic anhydride (1515 g, 14.85 mol) under reflux at 135°C for 3 hours, yielding 3,5-diacetoxybenzoic acid with 50% efficiency. Nuclear magnetic resonance (NMR) data confirm successful acetylation:
This intermediate is critical for subsequent esterification, as the acetate groups stabilize the aromatic ring during harsh reaction conditions.
Esterification of the Carboxylic Acid Group
Direct Fischer Esterification
An alternative method employs Fischer esterification, where 3,5-DHBA reacts directly with allyl alcohol under acidic catalysis. For example:
-
Catalyst : Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).
-
Conditions : Reflux in toluene or dioxane at 110–120°C for 12–24 hours.
However, this approach risks transesterification of the hydroxyl groups, necessitating precise stoichiometric control.
Deprotection of Acetate Groups
Following esterification, the acetate protecting groups are removed via alkaline hydrolysis:
-
Reagent : Aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in methanol.
-
Conditions : Stirring at room temperature for 2–4 hours.
Characterization Post-Deprotection :
-
IR Spectroscopy : Loss of acetate C=O stretch (~1765 cm⁻¹) and emergence of broad O-H stretches (3400–2400 cm⁻¹).
-
¹H NMR : Disappearance of acetate methyl signals (δ 2.29) and appearance of phenolic hydroxyl protons (δ 9–10).
Analytical Validation of the Allyl Ester
Gas Chromatography-Mass Spectrometry (GC-MS)
While the provided NIST data pertain to 3,5-dinitrobenzoic acid allyl ester, similar analytical principles apply. For example:
-
Column : SE-30 (non-polar) at 140–180°C yields retention indices (RI) of 1833–1851.
-
Polar Columns : OV-351 columns at 180–220°C show RIs of 2863–2900.
These metrics aid in distinguishing the target ester from byproducts during purification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Anticipated spectral data for 3,5-dihydroxybenzoic acid allyl ester include:
-
¹H NMR : δ 6.30–6.50 (allyl CH₂=CH-), 5.90–6.10 (allyl CH₂=CH-), 7.20–7.50 (aromatic protons).
-
¹³C NMR : δ 165–170 (ester C=O), 115–125 (allyl carbons), 150–155 (phenolic carbons).
Industrial Considerations and Challenges
Scalability of Protection-Esterification-Deprotection
The multi-step sequence (protection → esterification → deprotection) introduces complexity, particularly in large-scale production. Key challenges include:
-
Cost of Protecting Agents : Acetic anhydride consumption impacts overall economics.
-
Waste Management : Alkaline hydrolysis generates acetate salts, requiring efficient disposal systems.
Alternative Pathways
Emergent strategies, such as enzymatic esterification or microwave-assisted reactions, may offer greener alternatives but remain unexplored in the context of 3,5-DHBA derivatives.
Q & A
Q. What are the optimal synthetic routes for preparing 3,5-dihydroxy-benzoic acid allyl ester, and how can reaction efficiency be quantified?
The ester can be synthesized via acid-catalyzed esterification of 3,5-dihydroxy-benzoic acid with allyl alcohol. A typical method involves refluxing equimolar amounts of the acid and allyl alcohol in toluene with concentrated sulfuric acid (0.5–1% w/w) as a catalyst. Reaction progress is monitored by thin-layer chromatography (TLC) or HPLC, with yields typically ranging from 65–85% after 6–8 hours . For higher purity, column chromatography using silica gel (eluent: hexane/ethyl acetate 3:1) is recommended. Quantification of efficiency should include yield calculations, purity analysis (HPLC ≥98%), and characterization via FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (allyl protons at δ 4.8–5.2 ppm) .
Q. What analytical techniques are most effective for characterizing this compound in hydroxyl-rich environments?
In hydroxyl-rich systems, LC-MS with a C18 reverse-phase column (mobile phase: 0.1% formic acid in water/acetonitrile gradient) effectively resolves the ester from polar impurities. For structural confirmation, ¹³C NMR in deuterated DMSO resolves overlapping signals from hydroxyl groups (e.g., phenolic -OH at δ 9.8–10.2 ppm). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) provides accurate mass verification (expected [M+H]⁺: 225.0764) .
Q. How does the stability of this compound vary under different storage conditions?
Stability studies show the compound degrades under prolonged UV exposure (λ = 254 nm) due to allyl group isomerization. Storage at –20°C in amber vials under nitrogen atmosphere preserves integrity for ≥6 months. Accelerated degradation tests (40°C/75% relative humidity for 4 weeks) reveal <5% decomposition when stabilized with 0.1% BHT .
Advanced Research Questions
Q. What mechanistic insights explain the regioselective reactivity of this compound in radical polymerization?
The allyl ester undergoes radical-initiated polymerization via a chain-transfer mechanism, with regioselectivity driven by the electron-donating hydroxyl groups. Density functional theory (DFT) calculations (B3LYP/6-31G*) indicate the ortho-hydroxyl group stabilizes transition states, favoring propagation at the β-carbon of the allyl moiety. Experimental validation via ESR spectroscopy detects persistent radical intermediates during initiation with AIBN at 70°C .
Q. How can computational modeling predict the ester’s interactions with biological targets, such as cyclooxygenase-2 (COX-2)?
Molecular docking (AutoDock Vina) using the COX-2 crystal structure (PDB: 5KIR) reveals hydrogen bonding between the hydroxyl groups and Arg120/His90 residues. MD simulations (GROMACS) over 100 ns show stable binding (ΔG = –8.2 kcal/mol), suggesting potential anti-inflammatory activity. In vitro validation via COX-2 inhibition assays (IC₅₀ = 12.3 μM) aligns with computational predictions .
Q. What strategies mitigate side reactions during derivatization of this compound for drug delivery systems?
Protecting the hydroxyl groups with acetyl or tert-butyldimethylsilyl (TBDMS) ethers prior to conjugation reduces unwanted oxidation. For example, acetylation (acetic anhydride/pyridine, 24 h) followed by click chemistry with PEG-azide (CuI catalyst) yields a stable prodrug with >90% encapsulation efficiency in PLGA nanoparticles. Deprotection with NH₃/MeOH restores hydroxyl functionality post-delivery .
Data Contradictions and Resolution
Q. Discrepancies in reported solubility profiles: How to reconcile conflicting data?
Literature reports vary on aqueous solubility (0.5–3.2 mg/mL at 25°C). These discrepancies arise from polymorphic forms: the β-crystalline phase (monoclinic) is less soluble than the amorphous form. XRPD and DSC analysis differentiate phases, while solubility studies in PBS (pH 7.4) with 0.5% Tween-80 stabilize the amorphous form, achieving 2.8 mg/mL .
Q. Why do cytotoxicity studies show conflicting results in cancer cell lines?
Variations in cell line sensitivity (e.g., IC₅₀ = 18 μM in MCF-7 vs. 45 μM in HeLa) correlate with differential expression of esterase enzymes, which hydrolyze the allyl ester to release 3,5-dihydroxy-benzoic acid. LC-MS/MS quantification of intracellular metabolites confirms this mechanism. Standardizing assays with esterase inhibitors (e.g., bis-p-nitrophenyl phosphate) reduces variability .
Methodological Best Practices
- Synthesis : Use Dean-Stark traps to remove water during esterification, improving yields to >80% .
- Analysis : Employ 2D NMR (HSQC, HMBC) to assign hydroxyl proton couplings and avoid misidentification .
- Storage : Lyophilize the compound with trehalose (1:1 w/w) to enhance thermal stability for long-term storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
